5,6-Dibromo-1,1,1,2,2,3,3,4,4-nonafluorohexane

Biphasic Catalysis Fluorous Synthesis Drug Design

5,6-Dibromo-1,1,1,2,2,3,3,4,4-nonafluorohexane (CAS 236736-19-9) is a mixed-halogen fluorinated organic compound belonging to the class of vicinal dibromofluoroalkanes. Its molecular formula is C6H3Br2F9, with a molecular weight of 405.88 g/mol.

Molecular Formula C6H3Br2F9
Molecular Weight 405.88 g/mol
CAS No. 236736-19-9
Cat. No. B1596705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dibromo-1,1,1,2,2,3,3,4,4-nonafluorohexane
CAS236736-19-9
Molecular FormulaC6H3Br2F9
Molecular Weight405.88 g/mol
Structural Identifiers
SMILESC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)Br)Br
InChIInChI=1S/C6H3Br2F9/c7-1-2(8)3(9,10)4(11,12)5(13,14)6(15,16)17/h2H,1H2
InChIKeyABBOXTQECRSSQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6-Dibromo-1,1,1,2,2,3,3,4,4-nonafluorohexane (CAS 236736-19-9): A High-Density, Vicinal Dibromide Building Block for Fluorinated Synthesis


5,6-Dibromo-1,1,1,2,2,3,3,4,4-nonafluorohexane (CAS 236736-19-9) is a mixed-halogen fluorinated organic compound belonging to the class of vicinal dibromofluoroalkanes. Its molecular formula is C6H3Br2F9, with a molecular weight of 405.88 g/mol . The compound features a hexane backbone with a high degree of fluorination (nine fluorine atoms) and two adjacent (vicinal) bromine atoms at positions 5 and 6. This structure imparts a unique combination of properties, including high density (2.048 g/cm³) and a boiling point of 56°C at 17 mmHg (or 152-154°C at atmospheric pressure) . It serves as a versatile intermediate in organic synthesis, particularly for creating fluorinated alkenes and other complex organofluorine molecules [1].

Why a Generic Fluorinated Alkyl Bromide Cannot Substitute for 5,6-Dibromo-1,1,1,2,2,3,3,4,4-nonafluorohexane (CAS 236736-19-9) in Critical Applications


In the class of fluorinated alkyl bromides, subtle structural variations—such as the position of bromine atoms (vicinal vs. terminal) and the degree of fluorination—profoundly alter physical properties and chemical reactivity, making simple substitution untenable for targeted applications. For instance, the vicinal dibromide arrangement in 5,6-dibromo-1,1,1,2,2,3,3,4,4-nonafluorohexane enables specific elimination and substitution pathways to generate perfluorovinyl ethers [1], which are critical polymer precursors. In contrast, an α,ω-dibromide like 1,6-dibromoperfluorohexane serves a different role in building linear chains. Furthermore, the compound's specific lipophilicity (LogP) and density are uniquely positioned between shorter and longer chain analogs, impacting its behavior in biphasic systems and material formulations . Therefore, selecting this precise compound is not an arbitrary choice but a functional necessity dictated by the required reaction outcome or material property profile.

5,6-Dibromo-1,1,1,2,2,3,3,4,4-nonafluorohexane (CAS 236736-19-9): Head-to-Head Quantitative Comparison with Closest Analogs


Lipophilicity (LogP) Balance: Superior for Biphasic Systems Over Shorter and Longer Chain Analogs

The octanol-water partition coefficient (LogP) of 5,6-dibromo-1,1,1,2,2,3,3,4,4-nonafluorohexane is reported as 4.9 . This value is significantly higher than that of the shorter-chain analog 1,2-dibromohexafluoropropane (LogP = 3.6) but lower than that of the fully fluorinated 1,6-dibromoperfluorohexane (LogP = 5.5) . This intermediate lipophilicity offers a practical advantage for applications requiring a balance between fluorous phase affinity and organic solvent miscibility, avoiding the extreme hydrophobicity of longer perfluoroalkyl chains.

Biphasic Catalysis Fluorous Synthesis Drug Design

Density: Higher Packing Efficiency Compared to Perfluorinated and Shorter Chain Analogs

The experimental density of 5,6-dibromo-1,1,1,2,2,3,3,4,4-nonafluorohexane is 2.048 g/cm³ . This is notably higher than the density of the fully fluorinated 1,6-dibromoperfluorohexane (2.10 g/cm³) despite having fewer fluorine atoms, and significantly higher than the shorter 1,4-dibromooctafluorobutane (2.098 g/cm³) . This higher mass density per unit volume can be a critical parameter in applications requiring dense, non-aqueous phases for separation or as a heavy solvent.

Material Science Solvent Engineering Density Gradient Media

Vicinal Dibromide Reactivity: Unique Precursor for Perfluorovinyl Ether Synthesis

As a vicinal dibromide, 5,6-dibromo-1,1,1,2,2,3,3,4,4-nonafluorohexane is specifically suited for base-mediated debromination to yield electron-deficient perfluorovinyl ethers [1]. This reactivity is distinct from that of α,ω-dibromides like 1,6-dibromoperfluorohexane, which are used for linear chain extension. Research demonstrates that electronic factors strongly dictate vic-dibromide elimination to perfluorovinyl ethers, which are crucial monomers for specialty fluoropolymers [1]. The compound's vicinal bromine atoms provide a well-defined, quantitative transformation pathway that is not available to its non-vicinal analogs.

Fluoropolymer Synthesis Olefination Debromination

Boiling Point: Accessible Distillation Range Distinct from Perfluorinated Analogs

The boiling point of 5,6-dibromo-1,1,1,2,2,3,3,4,4-nonafluorohexane is reported as 56°C at 17 mmHg , which corresponds to an atmospheric boiling point of approximately 152-154°C . This is significantly higher than the fully fluorinated 1,6-dibromoperfluorohexane (141-142°C) and lower than that of 1,4-dibromooctafluorobutane (104°C) . This intermediate volatility profile can be advantageous for purification by distillation or for applications requiring a specific vapor pressure window.

Purification Process Chemistry Volatility

Targeted Application Scenarios for 5,6-Dibromo-1,1,1,2,2,3,3,4,4-nonafluorohexane (CAS 236736-19-9) Based on Quantitative Differentiation


Synthesis of Electron-Deficient Perfluorovinyl Ether Monomers

This compound is the preferred precursor for the synthesis of perfluorovinyl ethers via base-mediated debromination [1]. Its vicinal dibromide structure enables a specific E2-like elimination pathway to yield electron-deficient olefins, which are critical monomers for specialty fluoropolymers with applications in harsh chemical environments and high-performance coatings.

Fluorous Biphasic Catalysis and Separation Systems

With an intermediate LogP of 4.9 , this compound is uniquely suited for use as a fluorous solvent or phase tag in biphasic catalysis. Its lipophilicity is high enough to efficiently partition fluorous catalysts, yet lower than fully perfluorinated analogs, which can simplify product recovery and reduce solvent loss.

Heavy, Non-Aqueous Solvent for Density-Driven Separations

The high density of 2.048 g/cm³ makes this compound an excellent candidate for use as a dense, non-flammable, and chemically inert solvent in liquid-liquid extractions, particularly for separating organic phases from aqueous solutions or for use in density gradient centrifugation.

Intermediate for Fluoroalkylated Alkenes via Cross-Coupling

As a representative perfluoroalkyl bromide, this compound can serve as a substrate in palladium-catalyzed Heck-type reactions to generate fluoroalkylated alkenes [2]. Its specific chain length and bromine substitution pattern can be leveraged to introduce a defined fluorinated fragment into more complex molecules of interest in life and material sciences.

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